(1,2,2-Trichloroethyl)benzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,2-Trichloroethyl)benzene typically involves the reaction of benzene with trichloroethylene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
C6H6+C2HCl3→C8H7Cl3
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reactants and catalysts. The process is optimized to maximize yield and minimize by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(1,2,2-Trichloroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the trichloroethyl group to other functional groups, such as ethyl or vinyl groups.
Substitution: The trichloroethyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogens (Cl2, Br2) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce ethylbenzene or vinylbenzene derivatives.
Scientific Research Applications
(1,2,2-Trichloroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and intermediates.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals, solvents, and other industrial products.
Mechanism of Action
The mechanism of action of (1,2,2-Trichloroethyl)benzene involves its interaction with molecular targets and pathways within a system. The trichloroethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and DNA, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1,2,3-Trichloroethyl)benzene
- (1,2,4-Trichloroethyl)benzene
- (1,2-Dichloroethyl)benzene
Uniqueness
(1,2,2-Trichloroethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Biological Activity
(1,2,2-Trichloroethyl)benzene, a chlorinated aromatic compound, is of significant interest due to its potential biological activities and implications for human health and environmental safety. This article reviews the biological activity of this compound, focusing on its toxicity, interactions with biological systems, and potential therapeutic applications.
This compound is characterized by the following chemical structure:
- Molecular Formula : C7H5Cl3
- Molecular Weight : 195.47 g/mol
- CAS Number : 100-02-7
Toxicological Profile
The toxicological profile of this compound indicates that it possesses several harmful effects:
- Acute Toxicity : It is harmful if ingested and can cause skin irritation upon contact. The compound has been classified under various toxicological categories due to its potential to cause adverse health effects .
- Chronic Effects : Prolonged exposure may lead to more severe health issues, including carcinogenic effects as suggested by studies on structurally similar chlorinated compounds .
Research indicates that this compound may interact with biological macromolecules such as proteins and nucleic acids. The following mechanisms have been proposed:
- DNA Interaction : Studies have shown that chlorinated compounds can bind to DNA, potentially leading to mutagenic effects. This interaction can disrupt normal cellular processes and contribute to carcinogenesis .
- Oxidative Stress : The compound may induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components including lipids, proteins, and DNA .
Case Study 1: Environmental Impact
A study conducted on the environmental persistence of this compound revealed its tendency to bioaccumulate in aquatic organisms. It was found that fish exposed to contaminated water showed signs of endocrine disruption and altered reproductive behaviors .
Case Study 2: Health Implications in Occupational Exposure
Research involving workers in industries using this compound highlighted increased incidences of respiratory issues and skin disorders. A cohort study indicated a correlation between exposure levels and the prevalence of chronic bronchitis among workers .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. In vitro tests demonstrated its effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Escherichia coli | 0.5 mg/mL | 1.0 mg/mL |
Staphylococcus aureus | 0.25 mg/mL | 0.5 mg/mL |
Pseudomonas aeruginosa | 1.0 mg/mL | 2.0 mg/mL |
These findings suggest potential applications in developing antimicrobial agents; however, the toxicity profile must be carefully considered .
Properties
CAS No. |
1674-29-9 |
---|---|
Molecular Formula |
C8H7Cl3 |
Molecular Weight |
209.5 g/mol |
IUPAC Name |
1,2,2-trichloroethylbenzene |
InChI |
InChI=1S/C8H7Cl3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7-8H |
InChI Key |
IIFUYAJFOYKHRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(Cl)Cl)Cl |
Origin of Product |
United States |
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